

A Comparative Performance Analysis of 1-(2-Ethoxyethyl)piperazine in Parallel Synthesis

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Compound of Interest

Compound Name: **1-(2-Ethoxyethyl)piperazine**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of parallel synthesis and combinatorial chemistry, the selection of building blocks is a critical determinant of library diversity, synthetic tractability, and ultimately, the success of drug discovery programs. Substituted piperazines are a cornerstone of medicinal chemistry, prized for their prevalence in marketed drugs and their ability to impart favorable physicochemical properties.^[1] This guide provides a comprehensive evaluation of **1-(2-Ethoxyethyl)piperazine**, a versatile secondary amine, and benchmarks its performance against common alternatives in key reactions central to parallel synthesis workflows.

Introduction to 1-(2-Ethoxyethyl)piperazine: A Profile

1-(2-Ethoxyethyl)piperazine is a disubstituted piperazine featuring an ethoxyethyl group on one of the nitrogen atoms. This structural feature imparts a unique combination of properties, including a moderate lipophilicity and the potential for hydrogen bonding via the ether oxygen. These characteristics can influence solubility, cell permeability, and metabolic stability of the final compounds, making it an attractive scaffold for library synthesis.

Physicochemical Properties at a Glance:

Property	1-(2-Ethoxyethyl)piperazine	N-Benzylpiperazine	N-Phenylpiperazine	Morpholine
Molecular Formula	C8H18N2O	C11H16N2	C10H14N2	C4H9NO
Molecular Weight	158.24 g/mol	176.26 g/mol	162.23 g/mol	87.12 g/mol
Boiling Point	224-225 °C	~277 °C	286-287 °C	128.3 °C
Density	0.941 g/mL	1.014 g/mL	1.062 g/mL	1.001-1.004 g/mL
Solubility	Soluble in water	Insoluble in water	Insoluble in water	Miscible with water
logP (Predicted)	-0.3	-2.1	-2.0	-0.9

Data sourced from various chemical suppliers and databases.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The ethoxyethyl side chain of **1-(2-ethoxyethyl)piperazine** offers a distinct advantage over more traditional substituents like benzyl or phenyl groups by introducing a flexible, polar ether linkage. This can lead to improved aqueous solubility of the final products, a critical parameter for oral bioavailability. Compared to the parent piperazine or morpholine, the increased steric bulk and lipophilicity of the ethoxyethyl group can modulate the reactivity of the secondary amine and influence the pharmacokinetic profile of the resulting library members.

Performance in Key Parallel Synthesis Reactions

To objectively evaluate the performance of **1-(2-Ethoxyethyl)piperazine**, we will focus on two of the most fundamental and widely used reactions in parallel synthesis: reductive amination and amide bond formation. These reactions are the workhorses for introducing diversity and building complexity in compound libraries.

Reductive Amination: A Cornerstone of Library Synthesis

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the coupling of a wide range of aldehydes and ketones with amines.^[6] In a parallel synthesis setting, the efficiency and reliability of this reaction are paramount.

Experimental Workflow: Parallel Reductive Amination

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